4-(Benzyloxy)-3-ethoxybenzoyl chloride

Descripción

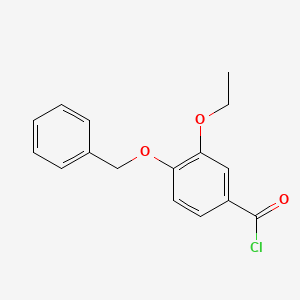

4-(Benzyloxy)-3-ethoxybenzoyl chloride is a benzoyl chloride derivative featuring a benzyloxy group at the 4-position and an ethoxy group at the 3-position of the benzene ring. Its molecular formula is C₁₆H₁₅ClO₃, with a molecular weight of 290.45 g/mol. This compound is primarily used as an acylating agent in organic synthesis to form esters, amides, or other derivatives via nucleophilic substitution. The benzyloxy group introduces steric bulk and hydrophobicity, while the ethoxy group contributes electron-donating effects, moderating the reactivity of the carbonyl chloride moiety.

Propiedades

IUPAC Name |

3-ethoxy-4-phenylmethoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO3/c1-2-19-15-10-13(16(17)18)8-9-14(15)20-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXLYQAHEEZHWFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Route Overview

The key synthetic step involves converting 4-(benzyloxy)-3-ethoxybenzoic acid (or structurally related precursors) into the corresponding benzoyl chloride by reaction with chlorinating agents such as thionyl chloride or oxalyl chloride in the presence of catalysts like N,N-dimethylformamide (DMF). This is a classical approach widely used for acid chloride synthesis.

Preparation via Chlorination of 4-(Benzyloxy)-3-ethoxybenzoic Acid

Reagents and Conditions

- Starting Material: 4-(Benzyloxy)-3-ethoxybenzoic acid

- Chlorinating Agents:

- Thionyl chloride (SOCl2)

- Oxalyl chloride (COCl)2

- Catalyst: N,N-Dimethylformamide (DMF) (catalytic amounts)

- Solvent: Dichloromethane (CH2Cl2), tetrahydrofuran (THF), or toluene

- Temperature: Typically room temperature to reflux (0°C to 100°C)

- Reaction Time: From 0.5 hours up to 24 hours depending on conditions

Typical Procedure

- The carboxylic acid is suspended or dissolved in an appropriate solvent.

- A catalytic amount of DMF is added to activate the chlorinating agent.

- The chlorinating agent (thionyl chloride or oxalyl chloride) is added dropwise under stirring.

- The reaction mixture is stirred at room temperature or heated under reflux for the required time.

- Completion is monitored by disappearance of starting acid or formation of acid chloride (often by TLC or IR).

- Volatile by-products (SO2, CO, CO2, HCl) evolve and are vented.

- The reaction mixture is concentrated under reduced pressure.

- The crude acid chloride is often purified by distillation or recrystallization from toluene or other solvents.

Specific Research Findings and Data

The use of thionyl chloride in dichloromethane under ice bath conditions followed by reflux for 30 minutes is effective for preparing 2-ethoxybenzoyl chloride, a close analog, suggesting similar conditions are applicable for 4-(benzyloxy)-3-ethoxybenzoyl chloride.

Oxalyl chloride with catalytic DMF at room temperature for 2 hours is reported to give quantitative yields of 4-(benzyloxy)benzoyl chloride, a structurally related compound, indicating a mild and efficient method.

Mechanistic Notes

DMF acts as a catalyst by forming a Vilsmeier intermediate that activates the chlorinating agent, enhancing the electrophilicity of the chlorinating species and facilitating the conversion of the acid to acid chloride.

The reaction proceeds via nucleophilic attack of the carbonyl oxygen of the carboxylic acid on the chlorinating agent, followed by elimination of gaseous by-products.

Purification and Characterization

The acid chloride product is typically purified by removal of volatile impurities under reduced pressure and may be recrystallized or distilled under reduced pressure.

Characterization includes:

- NMR Spectroscopy: 1H and 13C NMR to confirm aromatic and alkoxy substituents.

- IR Spectroscopy: Strong absorption band near 1800 cm⁻¹ characteristic of acid chloride carbonyl.

- Melting Point: Used to assess purity.

- Powder X-ray Diffraction (PXRD): For crystalline forms if applicable.

Summary Table of Preparation Methods

| Step | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|

| 1 | 4-(Benzyloxy)-3-ethoxybenzoic acid + SOCl2 + catalytic DMF | CH2Cl2, 0°C to 100°C, 0.5 h | High (up to 90%) | Ice cooling during addition; direct use possible |

| 2 | 4-(Benzyloxy)-3-ethoxybenzoic acid + (COCl)2 + catalytic DMF | Room temp, 2 h | Quantitative (~100%) | Mild conditions, gas evolution observed; residue stripped with toluene |

| 3 | Alternative solvents (THF, toluene) with above reagents | Room temp to reflux | Comparable yields | Solvent choice affects reaction homogeneity and workup |

Research Gaps and Recommendations

Direct literature specifically detailing this compound preparation is limited; however, methods for closely related benzoyl chlorides are well established and transferable.

Optimization of reaction time and temperature can enhance yield and purity.

Scale-up feasibility is supported by mild conditions and commercially available reagents.

Análisis De Reacciones Químicas

Types of Reactions: 4-(Benzyloxy)-3-ethoxybenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using strong oxidizing agents.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols in the presence of a base.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products:

Esters and Amides: Formed from nucleophilic substitution reactions.

Alcohols: Formed from reduction reactions.

Carboxylic Acids: Formed from oxidation reactions.

Aplicaciones Científicas De Investigación

4-(Benzyloxy)-3-ethoxybenzoyl chloride has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: Investigated for its potential use in the development of new drugs due to its ability to form bioactive molecules.

Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

Biological Studies: Employed in the synthesis of compounds for studying biological pathways and mechanisms.

Mecanismo De Acción

The mechanism of action of 4-(Benzyloxy)-3-ethoxybenzoyl chloride involves its reactivity as a benzoyl chloride. The compound can acylate nucleophiles, forming covalent bonds with various functional groups. This reactivity is crucial in its role as an intermediate in organic synthesis and its potential biological activity.

Molecular Targets and Pathways:

Acylation Reactions: Targets nucleophilic sites in molecules, leading to the formation of esters, amides, and other derivatives.

Biological Pathways: Potential to interact with enzymes and proteins through covalent modification, influencing biological processes.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The table below compares key attributes of 4-(Benzyloxy)-3-ethoxybenzoyl chloride with analogous compounds:

Reactivity and Electronic Effects

- Electron-Withdrawing Groups : Compounds like 4-(trichloromethyl)benzoyl chloride exhibit heightened reactivity due to the electron-withdrawing trichloromethyl group, which increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic acyl substitution .

- Electron-Donating Groups : The benzyloxy and ethoxy groups in the target compound donate electrons via resonance and inductive effects, reducing electrophilicity compared to trichloromethyl derivatives. This necessitates milder reaction conditions or catalysts for acylation .

Steric and Solubility Considerations

- Benzyloxy vs. Alkoxy Groups : The benzyloxy group (OCH₂C₆H₅) introduces greater steric hindrance and hydrophobicity compared to linear alkoxy groups like butoxy (OCH₂CH₂CH₂CH₃). This impacts solubility in polar solvents and influences crystallization behavior .

- Ethoxy vs. Methoxy : Ethoxy groups (OCH₂CH₃) enhance lipophilicity compared to methoxy (OCH₃), affecting partitioning in biological systems or solvent compatibility .

Actividad Biológica

4-(Benzyloxy)-3-ethoxybenzoyl chloride is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including antibacterial, anticancer, and enzyme inhibition activities, supported by research findings and data.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C16H15ClO3

- CAS Number : 1160259-98-2

Structural Representation

The compound features a benzoyl chloride moiety attached to an ethoxy and benzyloxy group, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that derivatives of benzoyl chlorides can inhibit the growth of various pathogenic bacteria:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. faecalis | 40 µg/mL |

| Compound B | P. aeruginosa | 50 µg/mL |

| Compound C | S. typhi | 45 µg/mL |

These findings suggest that modifications in the structure can enhance antibacterial potency, making such compounds potential candidates for antibiotic development .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown efficacy against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 225 | Induction of apoptosis |

| A549 (lung cancer) | 150 | Cell cycle arrest at S phase |

| HT-29 (colorectal cancer) | 200 | Inhibition of LDH enzyme activity |

In one study, treated MCF-7 cells exhibited increased lactate dehydrogenase (LDH) levels, indicating cytotoxic effects leading to cell death . The compound's ability to induce apoptosis suggests a mechanism that could be harnessed for therapeutic applications in cancer treatment.

Enzyme Inhibition

This compound has also been investigated for its role as an enzyme inhibitor. Its structural features allow it to interact with specific enzymes, potentially modulating their activity:

- Target Enzymes : Protein Phosphatase 2A (PP2A), Phosphoinositide 3-Kinase (PI3K)

- Inhibition Studies : Compounds with similar structures have been shown to inhibit these enzymes effectively, which is critical in regulating cellular signaling pathways involved in cancer progression and inflammation .

Study on Anticancer Properties

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of benzoyl chlorides, including this compound. They evaluated the cytotoxicity against A375 melanoma cells and found promising results indicating significant inhibition of cell viability at varying concentrations.

The mechanism by which this compound exerts its effects involves:

- Reactive Intermediate Formation : The compound can form reactive intermediates that interact with cellular components.

- Cell Cycle Modulation : It has been observed to cause cell cycle arrest, particularly in the S phase, which is crucial for cancer therapy.

- Apoptotic Pathways Activation : The induction of apoptosis through caspase activation pathways was noted in treated cell lines .

Q & A

Q. What are the standard synthetic routes for 4-(benzyloxy)-3-ethoxybenzoyl chloride, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves the acylation of 4-(benzyloxy)-3-ethoxybenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. The reaction is typically conducted in dichloromethane or toluene at reflux (40-60°C) for 4-6 hours. To optimize efficiency, maintain strict anhydrous conditions, use a 1.2–1.5 molar excess of the acylating agent, and monitor completion via TLC (hexane:ethyl acetate, 3:1). Post-reaction, excess reagent is removed under reduced pressure, and the product is purified via vacuum distillation or recrystallization from dry hexane .

Q. What are the critical safety protocols for handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use impervious nitrile gloves (tested for >30-minute penetration resistance), tightly sealed goggles, and a lab coat. A respirator with an organic vapor cartridge is required in poorly ventilated areas .

- Handling : Work in a fume hood to avoid inhalation of vapors. Avoid contact with water, alcohols, or amines, as rapid hydrolysis/amination generates HCl gas .

- Storage : Store in sealed, moisture-resistant containers under inert gas (argon/nitrogen) at 2-8°C. Label containers with GHS precautionary codes (e.g., P305+P351+P338 for eye exposure) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ confirm the structure (e.g., benzyloxy protons at δ 4.9–5.1 ppm, ethoxy group at δ 1.3–1.5 ppm).

- FT-IR : Key peaks include C=O stretch (~1760 cm⁻¹) and C-O (benzyl ether) at ~1250 cm⁻¹.

- Mass Spectrometry : Electron ionization (EI-MS) provides molecular ion peaks (expected m/z: ~316.1 for [M]⁺). Cross-reference with NIST spectral libraries for validation .

Q. How can impurities be removed during the purification of this compound?

- Methodological Answer :

Q. What are the typical reactivity patterns of this compound in nucleophilic acyl substitution?

- Methodological Answer : The compound reacts with amines (e.g., aniline) to form amides and with alcohols (e.g., methanol) to yield esters. For amidation, use a 2:1 molar ratio of amine to acyl chloride in dry THF at 0°C, adding triethylamine (1.1 eq) to scavenge HCl. Reaction completion is indicated by gas evolution cessation .

Advanced Research Questions

Q. How does the electron-donating benzyloxy group influence the reaction kinetics of this compound in Friedel-Crafts acylations?

- Methodological Answer : The benzyloxy group activates the aromatic ring via electron donation, increasing electrophilicity at the carbonyl carbon. Kinetic studies using UV-Vis spectroscopy (monitoring at λ = 270 nm) show a 2–3-fold rate enhancement compared to unsubstituted benzoyl chlorides. Solvent effects (e.g., nitrobenzene vs. DCM) and Lewis acid catalysts (AlCl₃ vs. FeCl₃) should be systematically tested to optimize regioselectivity .

Q. What strategies mitigate hydrolysis during long-term storage of this compound?

- Methodological Answer :

- Stabilization : Add molecular sieves (3Å) to absorb residual moisture.

- Decomposition Analysis : Monitor hydrolysis via ¹H NMR (appearance of benzoic acid protons at δ 12–13 ppm) or Karl Fischer titration (track water content <50 ppm). Store samples under argon with PTFE-lined caps to minimize atmospheric humidity .

Q. How can competing side reactions be minimized when using this compound in multi-step syntheses?

- Methodological Answer :

- Temperature Control : Conduct reactions at 0–5°C to suppress oligomerization.

- Protecting Groups : Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl groups) before acylation.

- Work-Up : Quench excess acyl chloride with ice-cold sodium bicarbonate (5% w/v) and extract with ethyl acetate to isolate the product .

Q. What advanced spectroscopic methods resolve structural ambiguities in derivatives of this compound?

- Methodological Answer :

- 2D NMR (HSQC/HMBC) : Assigns coupling between the benzyloxy methylene (δ 4.5–5.0 ppm) and aromatic carbons.

- X-ray Crystallography : Resolves stereoelectronic effects of substituents on crystal packing.

- High-Resolution Mass Spectrometry (HRMS) : Confirms exact mass (calc. for C₁₆H₁₅ClO₃: 316.0708) with <2 ppm error .

Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?

- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (FMOs). The LUMO energy (-2.1 eV) indicates susceptibility to nucleophilic attack. Solvent effects (PCM model for DCM) and transition-state barriers (IRC analysis) guide catalyst selection and solvent optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.